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Galloyl-bis-HHDP glucose

Cat. No.: B12409819
M. Wt: 934.7 g/mol
InChI Key: HPWMJQZURPJUPS-NWGFMSHWSA-N
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Description

Contextualizing Complex Polyphenols and Tannins in Natural Product Chemistry

Galloyl-bis-HHDP glucose belongs to the intricate class of polyphenolic compounds known as hydrolyzable tannins, specifically a subgroup called ellagitannins. nih.gov These natural products are widely distributed in the plant kingdom and are characterized by a central glucose core to which multiple galloyl groups are attached through ester bonds. jst.go.jp The defining feature of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group, which is formed through the oxidative coupling of two adjacent galloyl groups. nih.govjst.go.jpoup.com This HHDP unit can be further modified, leading to a vast structural diversity among ellagitannins. jst.go.jp Upon hydrolysis, ellagitannins release gallic acid and ellagic acid, the latter being a spontaneous lactonization product of hexahydroxydiphenic acid. jst.go.jp

The biosynthesis of these complex molecules is believed to originate from a common precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose. researchgate.net The structural complexity of ellagitannins, including this compound, arises from the various possible conformations of the glucose moiety and the diverse ways in which galloyl and HHDP groups can be linked. researchgate.net This structural variety is a key reason for the continued interest in these compounds within the fields of natural product and organic chemistry. nih.gov

Significance of Investigating this compound in Academic Research

The investigation of this compound holds considerable significance in academic research due to its presence in various plant species and its potential biological activities. It has been identified in plants such as pomegranate (Punica granatum), strawberries (Fragaria × ananassa), and various Rubus species (like boysenberry). medchemexpress.comresearchgate.netwur.nl The presence of this compound in edible plants and traditional medicinal sources has spurred research into its potential effects. nih.gov

Academic interest is largely driven by the diverse biological properties attributed to ellagitannins as a class, including antioxidant and anti-inflammatory effects. researchgate.netresearchgate.net For instance, galloyl-bis-HHDP-glucose has been specifically investigated for its anti-inflammatory properties in the context of acute lung injury. frontiersin.org Furthermore, research has suggested its potential role in the vasorelaxant effects observed with blackberry consumption. researchgate.net The study of this compound and related compounds contributes to a deeper understanding of plant defense mechanisms and the potential for developing new therapeutic agents from natural sources. nih.gov

Scope and Research Objectives for Comprehensive Study

A comprehensive study of this compound would encompass several key research objectives. A primary goal would be the complete structural elucidation and stereochemical assignment of the molecule, which can be challenging due to its complexity and the presence of multiple isomers. mdpi.com This often requires a combination of advanced analytical techniques.

Another critical research area is the investigation of its biosynthesis and metabolic pathways in plants. Understanding how plants synthesize and modify this complex tannin can provide insights into plant biochemistry and potentially enable biotechnological production. nih.govoup.com

Furthermore, a significant objective is the systematic evaluation of its biological activities. This includes in-vitro and in-vivo studies to determine its antioxidant, anti-inflammatory, and other potential therapeutic properties. researchgate.netfrontiersin.org Research in this area aims to understand the mechanisms of action at a molecular level.

Finally, developing efficient methods for the isolation and purification of this compound from natural sources or through chemical synthesis is a crucial objective to enable further research. jst.go.jp The chemical synthesis of such a complex molecule presents a significant challenge and is an active area of research in organic chemistry. jst.go.jp

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H30O25 B12409819 Galloyl-bis-HHDP glucose

Properties

Molecular Formula

C42H30O25

Molecular Weight

934.7 g/mol

IUPAC Name

[(1R,2R,19S,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1

InChI Key

HPWMJQZURPJUPS-NWGFMSHWSA-N

Isomeric SMILES

C1[C@@H]2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O[C@H]2[C@@H]5[C@H]([C@@H]1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Occurrence, Distribution, and Ecological Relevance of Galloyl Bis Hhdp Glucose

Botanical Sources and Distribution Patterns in the Plant Kingdom

Galloyl-bis-HHDP glucose has been identified in a diverse range of plant families, indicating a widespread but specific distribution. It is not universally present in all plants but is a notable constituent in certain taxonomic groups, where it can accumulate in various tissues. Research has documented its presence predominantly in the Rosaceae, Lythraceae, Fagaceae, and Myrtaceae families.

The compound is found in different parts of the plants, including leaves, fruits, seeds, bark, and even specialized structures like galls. For instance, in Punica granatum (pomegranate), it is found in the leaves, rind, and flowers vulcanchem.comfrontiersin.orgresearchgate.net. Similarly, in the Rosaceae family, it has been isolated from the leaves of strawberries (Fragaria × ananassa) and dog rose (Rosa canina), as well as the seeds of Rosa rugosa vulcanchem.commedchemexpress.comresearchgate.net. The concentration of this compound can be significant; for example, in strawberry leaves, it can reach up to 1.50 mg/g of dry weight vulcanchem.com.

Below is a table summarizing the known botanical sources of this compound.

FamilySpeciesCommon NamePlant Part(s)
Rosaceae Fragaria × ananassaStrawberryLeaves vulcanchem.commedchemexpress.com
Rosa caninaDog RoseLeaves vulcanchem.com
Rosa rugosaRugosa RoseSeeds researchgate.net
Rubus idaeusRaspberryBranches, Leaves researchgate.net
Sanguisorba officinalisGreat BurnetGeneral nih.gov
Lythraceae Punica granatumPomegranateRind, Flowers, Leaves vulcanchem.comfrontiersin.orgresearchgate.netnih.gov
Fagaceae Quercus spp.OakGalls vulcanchem.com
Myrtaceae Eucalyptus globulusTasmanian Blue GumBark frontiersin.org
Cornaceae Cornus officinalisJapanese Cornelian CherrySeeds mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Co-occurrence with Biosynthetic Precursors and Related Metabolites

The biosynthesis of this compound involves the oxidative coupling of a precursor molecule, β-pentagalloylglucose (β-PGG) vulcanchem.com. This process is catalyzed by plant enzymes such as polyphenol oxidases and laccases vulcanchem.com. Consequently, this compound is often found alongside its biosynthetic precursors and other related tannins within the plant's metabolome.

Key precursors include gallic acid and various galloyl esters of glucose. The initial step in its formation is the sequential esterification of glucose with gallic acid to create β-PGG vulcanchem.com. Therefore, the presence of these foundational molecules is expected in tissues that actively synthesize this compound.

Furthermore, as an ellagitannin, it co-occurs with a wide array of other hydrolyzable tannins. For example, in Sanguisorba officinalis, it is detected along with castalagin (B1583131)/vescalagin (B1683822) isomers and pedunculagin (B3056322) nih.gov. In Rosa rugosa seeds, it is found with bis-HHDP-glucose, tellimagrandin I, tellimagrandin II, and rugosin A researchgate.net. In pomegranate, it is a dominant hydrolyzable tannin, co-existing with other ellagitannins like pedunculagin isomers researchgate.net. The hydrolysis product, ellagic acid, is also a commonly associated compound nih.gov.

The following table details the metabolites that are known to co-occur with this compound.

Metabolite ClassCompound Name
Biosynthetic Precursors Gallic acid vulcanchem.com
β-pentagalloylglucose (β-PGG) vulcanchem.com
Related Ellagitannins Pedunculagin researchgate.netnih.gov
Tellimagrandin I & II researchgate.net
Castalagin / Vescalagin nih.gov
Rugosin A researchgate.net
bis-HHDP-glucose researchgate.net
Hydrolysis Product Ellagic acid nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Ecological Role and Plant-Environment Interactions Attributed to this compound

The accumulation of complex secondary metabolites like this compound is a key strategy for plant survival and interaction with the environment. Tannins, in general, are recognized for their defensive functions in plants nih.gov. The primary ecological role attributed to this compound is plant defense against both pathogens and herbivores.

Research has demonstrated its phytoprotective effects against bacterial pathogens. Specifically, this compound shows activity against Pseudomonas viridiflava medchemexpress.comnordicbiosite.com. Its defense mechanism involves the induction of plant defense genes, such as PDF1.2 and PR1, which are crucial components of the plant's innate immune response medchemexpress.comcnreagent.com. This suggests that the compound acts as a signaling molecule or a direct antimicrobial agent to thwart infections.

In addition to its role in pathogen defense, evidence points towards its function as a deterrent to herbivores vulcanchem.com. The high concentration of this and other tannins in tissues like leaves and bark can make them unpalatable and reduce their nutritional value for herbivores, thus protecting the plant from being eaten. Tannins are also known to contribute to a plant's defense against the damaging effects of UV radiation researchgate.net. The presence of this compound in various plant tissues underscores its importance as a multifunctional defense compound, crucial for the plant's ability to cope with biotic and abiotic stresses.

Isolation, Purification, and Structural Elucidation Methodologies for Galloyl Bis Hhdp Glucose

Extraction and Fractionation Techniques for Complex Plant Matrices

The initial step in isolating Galloyl-bis-HHDP glucose involves its extraction from plant tissues, which are rich in a diverse array of phytochemicals. mdpi.comnih.gov Ellagitannins are polar molecules; therefore, solvent systems with high polarity are typically employed for efficient extraction. nih.gov

Commonly, dried and powdered plant material, such as leaves or bark, is subjected to maceration or ultrasound-assisted extraction with aqueous organic solvents. nih.govresearchgate.net Mixtures of acetone/water or methanol (B129727)/water are frequently used, as they effectively solubilize tannins while minimizing the co-extraction of non-polar compounds like chlorophylls (B1240455) and lipids. nih.gov

Following extraction, the crude extract undergoes liquid-liquid fractionation to enrich the ellagitannin content. A typical fractionation scheme involves:

Defatting: The aqueous extract may first be partitioned against a non-polar solvent like n-hexane to remove lipids and other lipophilic constituents.

Enrichment: The remaining aqueous phase is then partitioned against a solvent of intermediate polarity, most commonly ethyl acetate (B1210297). frontiersin.orgnih.gov this compound and other hydrolyzable tannins will preferentially move into the ethyl acetate layer, separating them from highly polar compounds like sugars and organic acids that remain in the aqueous phase. This ethyl acetate fraction serves as the enriched starting material for subsequent chromatographic purification. frontiersin.orgnih.gov

Chromatographic Separation Strategies

Due to the complexity of the enriched fraction, which still contains numerous structurally similar tannins, multiple chromatographic steps are required to isolate this compound to a high degree of purity. google.comescholarship.org

Low-Pressure Column Chromatography: The primary purification step often involves low-pressure column chromatography using specialized stationary phases. escholarship.org Sephadex LH-20 is a widely used resin that separates polyphenolic compounds based on a combination of molecular size exclusion and hydrogen bond interactions. researchgate.net Elution with alcoholic solvents (e.g., methanol or ethanol) effectively separates tannins from other classes of compounds. Adsorbent resins like Amberlite XAD-16 or Diaion HP-20 are also employed, which retain tannins from an aqueous solution and allow for their subsequent elution with an organic solvent. escholarship.org

Flash Chromatography: Fractions obtained from low-pressure chromatography can be further purified using flash chromatography on silica (B1680970) gel. frontiersin.orgnih.gov Elution is performed with a gradient system, typically increasing the polarity with mixtures of solvents such as n-hexane, ethyl acetate, and methanol. frontiersin.org

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to achieve >95% purity is almost always carried out using preparative reversed-phase HPLC (Prep-HPLC). google.comescholarship.org Fractions rich in the target compound are injected onto a C18 column and eluted with a precise gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier improves peak shape and resolution. google.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an alternative liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of tannins. mdpi.com It has been successfully applied for the one-step purification of various galloyl and HHDP glucose esters from crude extracts, demonstrating its efficiency for separating these complex molecules. mdpi.com

Spectroscopic and Spectrometric Approaches for Structure Determination

Once a pure compound is isolated, its structure is elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS/MS): HR-MS, often coupled with electrospray ionization (ESI), provides the exact molecular weight of the compound, allowing for the determination of its molecular formula with high accuracy. ceon.rs Tandem MS (MS/MS) experiments are used to confirm the structural components. The fragmentation pattern of this compound typically shows losses of key moieties, such as the galloyl group (loss of 152 Da) and the cleavage of the HHDP group, leading to characteristic fragment ions that help piece the structure together. researchgate.netresearchgate.net

Table 1: Representative HR-MS Data for a this compound Isomer
CompoundMolecular FormulaIonCalculated Mass (m/z)Observed Mass (m/z)Key MS/MS Fragments (m/z)
Casuarictin (B1680760) (an isomer of this compound)C₄₁H₂₈O₂₆[M-H]⁻935.0800935.0795783 [M-H-galloyl]⁻, 631 [M-H-galloyl-HHDP]⁻, 301 [Ellagic acid]⁻

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of complex natural products. semanticscholar.orgiosrjournals.org

¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals include singlets for the aromatic protons of the galloyl (~δ 7.0-7.2 ppm) and HHDP groups (~δ 6.3-6.8 ppm), as well as signals for the glucose core protons (δ 3.5-6.0 ppm). researchgate.netmdpi.com

¹³C NMR: Shows signals for all carbon atoms in the molecule, including the ester carbonyls (δ 165-170 ppm), aromatic carbons, and the carbons of the glucose unit. researchgate.netrsc.org

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure. nih.govpreprints.orgmaxapress.com HMBC is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous determination of the attachment points of the galloyl and the two HHDP groups to the glucose core. iosrjournals.orgmdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for Casuarictin (1-O-Galloyl-2,3:4,6-bis-(S)-HHDP-β-D-glucopyranose) in Acetone-d₆
Position¹H NMR¹³C NMR (δc)
δн (ppm)Multiplicity (J in Hz)
Glucose Moiety
16.25d (8.2)92.5
25.45dd (8.2, 9.2)71.8
35.75t (9.2)65.9
45.15t (9.5)64.5
54.80m74.0
6a4.65dd (11.5, 2.0)63.0
6b4.10dd (11.5, 5.5)
Galloyl Moiety (at C-1)
2', 6'7.15s110.5
2,3-HHDP Moiety
H-6''6.70s108.0
H-6'''6.45s107.5
4,6-HHDP Moiety
H-6''''6.55s107.8
H-6'''''6.35s107.2

Chiral Resolution and Absolute Stereochemical Assignment Methods

A critical aspect of elucidating the structure of this compound is determining its absolute stereochemistry. The hexahydroxydiphenoyl (HHDP) bridge is formed by the oxidative coupling of two gallic acid units, and this linkage creates an axis of chirality, resulting in atropisomers designated as (R) or (S). chemrxiv.orgchemrxiv.org

The primary method for assigning the absolute configuration of the HHDP group is Electronic Circular Dichroism (CD) spectroscopy . chemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov The CD spectrum of an ellagitannin exhibits characteristic Cotton effects in the UV region (typically between 200-300 nm). The sign of these Cotton effects is directly related to the chirality (helicity) of the biphenyl (B1667301) system in the HHDP group. chemrxiv.orgcore.ac.uk By comparing the experimental CD spectrum of the isolated compound to those of known ellagitannins or through DFT-based calculations, the absolute configuration of each HHDP group can be assigned as either (R) or (S). chemrxiv.orgchemrxiv.org For instance, most naturally occurring ellagitannins with 2,3- and 4,6-HHDP esters on a glucose core, such as casuarictin, adopt the (S,S) configuration. chemrxiv.org

Biosynthesis and Metabolic Pathways of Galloyl Bis Hhdp Glucose

Shikimate Pathway and Gallic Acid Precursors in Tannin Biogenesis

The biosynthesis of Galloyl-bis-HHDP glucose, like all hydrolysable tannins, originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other significant compounds. Current time information in Santa Cruz, CA, US.frontiersin.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. nih.gov

A key intermediate in this pathway for tannin biogenesis is 3-dehydroshikimate. nih.gov Through the action of the enzyme shikimate dehydrogenase (SDH), 3-dehydroshikimate is converted into gallic acid. nih.gov This step represents a crucial branch point, diverting metabolites from the primary aromatic amino acid pathway towards the formation of hydrolysable tannins. nih.gov Gallic acid serves as the fundamental phenolic building block for the subsequent elaboration into more complex structures like gallotannins and ellagitannins. nih.gov

Enzymatic Biogenesis of Hexahydroxydiphenoyl (HHDP) Moieties

The defining feature of ellagitannins, including this compound, is the presence of one or more hexahydroxydiphenoyl (HHDP) groups. nih.gov The formation of the HHDP moiety is a critical step that differentiates ellagitannins from gallotannins. mdpi.com This process involves the intramolecular, oxidative C-C coupling between two adjacent galloyl groups that are esterified to a glucose core. nih.govresearchgate.net

This oxidative coupling is catalyzed by specific enzymes, primarily laccase-like phenol (B47542) oxidases. nih.govnih.gov Research has demonstrated that these enzymes regio- and stereospecifically oxidize the precursor molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to form the first ellagitannin in the pathway, tellimagrandin II, which contains an HHDP group. nih.gov The formation of the bis-HHDP structure found in this compound, such as in the compound casuarictin (B1680760), occurs through a subsequent dehydrogenation of two more spatially adjacent galloyl groups on a precursor like tellimagrandin II. utu.fiwikipedia.org

Glycosylation Mechanisms and Glucose Core Integration

The central scaffold of this compound is a glucose molecule. The integration of this glucose core and the subsequent attachment of galloyl groups are mediated by specific glycosylation and acylation reactions. The initial step involves the esterification of gallic acid with UDP-glucose to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. nih.govresearchgate.net This reaction is catalyzed by UDP-glucosyltransferases (UGTs), specifically enzymes belonging to the UGT84A clade. nih.govnih.gov

β-glucogallin is a pivotal intermediate, serving as both the initial galloylated acceptor and the primary energy-rich acyl donor for the subsequent galloylation steps. nih.gov A series of galloyltransferase enzymes then catalyze the sequential addition of galloyl moieties from β-glucogallin to the glucose core, ultimately leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.govresearchgate.net This fully galloylated glucose molecule is the direct precursor for the enzymatic oxidation that forms the HHDP groups. nih.gov

Key Enzymatic Catalysis and Pathway Regulation Mechanisms

The biosynthesis of this compound is a highly regulated process involving several key classes of enzymes. The regulation occurs at both the genetic and enzymatic levels to control the flux of metabolites into the tannin pathway.

Key Enzymes in the Biosynthetic Pathway:

Enzyme ClassSpecific Enzyme Example(s)Role in Pathway
Shikimate Dehydrogenase (SDH)DQD/SDHConversion of 3-dehydroshikimate to gallic acid. nih.gov
UDP-Glycosyltransferases (UGTs)UGT84A family (e.g., UGT84A22, UGT84A23)Formation of β-glucogallin from gallic acid and UDP-glucose. nih.govnih.govoup.com
Galloyltransferasesβ-glucogallin-dependent galloyltransferasesSequential galloylation of the glucose core to form pentagalloylglucose (B1669849) (PGG). researchgate.net
Laccase-like Phenol OxidasesTellimagrandin II: O2 oxidoreductaseOxidative coupling of galloyl groups on PGG to form HHDP moieties. nih.gov

The regulation of this pathway is influenced by various factors, including developmental cues and environmental stresses such as pathogen attack or wounding. frontiersin.orgnih.gov Transcription factors, including those from the MYB, bHLH, and WD40 protein families, are known to regulate the expression of genes involved in the broader phenylpropanoid pathway, which can influence the availability of precursors for tannin synthesis. researchgate.net For hydrolysable tannins specifically, the activity of key enzymes like DAHP synthase is subject to feedback inhibition, which helps to control the carbon flow from primary metabolism into polyphenol synthesis. frontiersin.org Furthermore, the expression of genes encoding enzymes like SDH and UGTs can be upregulated in response to biotic and abiotic stressors, indicating a coordinated transcriptional regulation of the pathway. nih.gov

Comparative Biosynthetic Studies across Different Plant Species

While the fundamental biosynthetic pathway for ellagitannins is conserved, comparative studies reveal variations in the specific enzymes and resulting tannin structures across different plant species. Ellagitannins are predominantly found in dicotyledonous plants, with significant accumulation in families such as Rosaceae (e.g., strawberry, rose), Myrtaceae (e.g., Eucalyptus), and Onagraceae. researchgate.netresearchgate.net

In Punica granatum (pomegranate), two specific UDP-glycosyltransferases, PgUGT84A23 and PgUGHT84A24, have been identified as key enzymes in the synthesis of β-glucogallin. nih.gov The presence of Galloyl-bis-HHDP-glucose has been confirmed in pomegranate leaves. researchgate.netfrontiersin.orgnih.gov

Studies on Quercus (oak) and Rhus typhina (staghorn sumac) have been instrumental in elucidating the galloyltransferase steps leading to PGG. nih.gov The laccase responsible for the formation of the first HHDP group was purified from Tellima grandiflora (fringe cups). nih.gov

In the Rosaceae family, species like Sanguisorba officinalis have been shown to contain isomers of Galloyl-bis-HHDP-glucose, such as potentillin and casuarictin. nih.gov The biosynthesis of casuarictin is understood to proceed from tellimagrandin II through further oxidative coupling. wikipedia.org

The diversity of UGTs involved in β-glucogallin synthesis has been explored in various plants, including Vitis vinifera (grape), Camellia sinensis (tea), and Eucalyptus camaldulensis. nih.govoup.comffpri.go.jp This suggests that while the core mechanism is similar, different plant lineages have evolved distinct isoforms of these key enzymes. The distribution and specific regulation of these enzymes likely contribute to the vast structural diversity of ellagitannins observed in nature. utu.firesearchgate.net

Advanced Analytical Techniques for Characterization and Quantification of Galloyl Bis Hhdp Glucose

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Metabolomic Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the identification and profiling of Galloyl-bis-HHDP glucose in complex mixtures, such as plant extracts. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry.

In metabolomic studies of plants like Sanguisorba officinalis, ultrasensitive LC-DAD-ESI-QTOF-MS/MS methods have been employed to identify a wide array of polyphenols, including isomers of this compound. nih.gov The identification is typically achieved in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. For this compound, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 935. nih.gov

Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion to induce fragmentation, generating a unique pattern of product ions that serves as a molecular fingerprint. The fragmentation of the this compound ion typically involves the loss of its constituent moieties. For instance, the proposed fragmentation pathways of a related compound, di-O-galloyl-HHDP-glucose (m/z 785), show characteristic losses of galloyl groups (152, 168, or 170 Da) and the presence of ions corresponding to the hexahydroxydiphenoyl (HHDP) group (m/z 301). researchgate.net Similar fragmentation logic applies to this compound, where characteristic product ions at m/z 917, 873, 783, 633, and 301 are observed, confirming the presence of the galloyl, bis-HHDP, and glucose core structures. nih.gov

This approach is not only qualitative but also semi-quantitative, allowing researchers to profile the relative abundance of this compound and its isomers in different plant tissues or under various conditions, providing valuable insights into the plant's metabolome. nih.govmdpi.com

Table 1: Characteristic LC-MS/MS Data for Identification of this compound Isomers This table is interactive and can be sorted by clicking on the headers.

Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Inferred Neutral Loss/Fragment Source Reference
935 917 H₂O (Water) nih.gov
935 783 C₇H₆O₅ (Galloyl group) nih.gov
935 633 C₁₄H₁₀O₉ (HHDP-glucose fragment) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel or isolated compounds like this compound. nih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms and the connectivity between the glucose, galloyl, and bis-HHDP units.

The structural confirmation involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

¹H NMR: Provides information on the number, environment, and connectivity of protons. Signals in the aromatic region (typically δ 6.8-7.2 ppm) can be assigned to the protons of the galloyl moieties. researchgate.netekb.eg The anomeric proton of the glucose unit gives a characteristic doublet, with its chemical shift and coupling constant indicating the α- or β-configuration of the glycosidic bond. ekb.eg

¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the ester linkages and the carbons of the aromatic rings and the glucose core all appear at characteristic chemical shifts. ekb.egum.edu.my

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system (e.g., within the glucose ring). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it shows long-range correlations between protons and carbons (typically 2-3 bonds away), establishing the connectivity between the galloyl and bis-HHDP units and the specific hydroxyl groups of the glucose core. researchgate.net

NMR is also a primary method for assessing the purity of an isolated sample of this compound. The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities, and integration of the signals can be used for quantification against a known internal standard. A purity of >95% is often determined for isolated compounds intended for biological assays. frontiersin.org

Table 2: Representative ¹H-NMR Chemical Shifts for Components of Gallotannins This table is interactive and can be sorted by clicking on the headers.

Moiety Proton Typical Chemical Shift (δ, ppm) Multiplicity
Galloyl H-2', H-6' 6.8 - 7.2 Singlet (s)
Glucose (β-anomer) H-1 (Anomeric) ~4.4 - 5.6 Doublet (d)

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD, ELSD, RI)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. frontiersin.org It is used to separate the compound from other components in a crude extract based on its polarity. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The utility of HPLC is greatly enhanced by the choice of detector:

Diode Array Detector (DAD) or Photodiode Array (PDA): This is the most common detector for analyzing tannins. It measures the absorbance of the eluting compounds over a range of UV-visible wavelengths simultaneously. This compound, containing multiple aromatic rings, exhibits strong UV absorbance, typically with maxima around 220 nm and 280 nm. nih.gov The UV spectrum provides characteristic information that aids in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD): This is a universal detector that can detect any non-volatile analyte. The column eluent is nebulized and the solvent evaporated, leaving a fine mist of analyte particles that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. ELSD is particularly useful when a compound lacks a strong chromophore or when analyzing a mixture containing both UV-active and non-UV-active compounds.

Refractive Index (RI) Detector: Another universal detector that measures the change in the refractive index of the column eluent as the analyte passes through the flow cell. While it is universal, the RI detector is generally less sensitive than DAD or ELSD and is highly sensitive to temperature and pressure fluctuations, making it less suitable for gradient elution methods commonly used for complex sample analysis.

The combination of HPLC with DAD and mass spectrometry (LC-DAD-MS) is a particularly powerful configuration, providing retention time, UV spectrum, and mass data for confident peak identification. nih.govnih.gov

Table 3: Comparison of Common HPLC Detectors for this compound Analysis This table is interactive and can be sorted by clicking on the headers.

Detector Principle Selectivity Sensitivity Gradient Compatibility
Diode Array (DAD) UV-Vis Absorbance Selective (requires chromophore) High Excellent
Evaporative Light Scattering (ELSD) Light scattering by analyte particles Universal (for non-volatiles) Moderate Good

Capillary Electrophoresis (CE) and Electrophoretic Mobility Shift Assays

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. Analytes are separated in a narrow capillary filled with an electrolyte. For a compound like this compound, its phenolic hydroxyl groups can be deprotonated in a basic buffer, rendering the molecule negatively charged and allowing for its separation by CE. While less common than HPLC for tannin analysis, CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. It presents a viable alternative or complementary technique to HPLC for purity analysis and quantification. escholarship.org

An Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used primarily to study protein-DNA or protein-RNA interactions. licorbio.com The principle is that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. nih.gov While not a direct method for characterizing this compound itself, EMSA could be employed in a functional context to investigate the compound's biological activity. For example, if this compound is hypothesized to modulate the activity of a DNA-binding protein (such as a transcription factor), EMSA could be used to determine if the compound inhibits or enhances the formation of the protein-DNA complex.

Spectrophotometric and Fluorometric Methods for Quantification in Complex Biological Matrices (Non-Clinical)

In non-clinical settings, such as the initial screening of plant extracts, rapid and cost-effective spectrophotometric methods are often used to estimate the total content of certain classes of phytochemicals. These methods are not specific to this compound but quantify it as part of a larger group of related compounds.

Total Phenolic Content (TPC) Assay: The most common method is the Folin-Ciocalteu assay. In this assay, the Folin-Ciocalteu reagent is reduced by phenolic compounds (including tannins like this compound) under alkaline conditions, resulting in a blue-colored complex. The intensity of the color, measured spectrophotometrically (typically around 765 nm), is proportional to the total amount of phenolic compounds present. The results are usually expressed as gallic acid equivalents (GAE) per gram of extract. researchgate.netresearchgate.net

Total Flavonoid Content Assay: A common method involves the formation of a complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids. This complex has a characteristic absorbance that can be measured spectrophotometrically. While this compound is a tannin, not a flavonoid, this assay is often run alongside the TPC assay to characterize a plant extract more fully.

Tannin-Specific Assays: Methods like the vanillin-HCl assay or protein precipitation assays (e.g., using bovine serum albumin) can provide a more specific estimation of the total tannin content in an extract.

Fluorometric methods are generally not standard for quantifying tannins, which are more known for their ability to quench fluorescence rather than fluoresce themselves. However, specialized fluorescence-based sensor arrays or displacement assays could potentially be developed for specific research applications.

Table 4: Common Spectrophotometric Assays for Phenolic Compounds in Plant Extracts This table is interactive and can be sorted by clicking on the headers.

Assay Principle Measurement Wavelength Expressed As
Folin-Ciocalteu Reduction of phosphomolybdic-phosphotungstic acid by phenolics ~765 nm Gallic Acid Equivalents (GAE)
Aluminum Chloride Complexation with flavonoid keto/hydroxyl groups ~415 nm Quercetin or Rutin Equivalents (QE/RE)

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms and Reactive Species Scavenging Properties

While hydrolyzable tannins are generally recognized for their antioxidant capabilities, detailed mechanistic studies specifically on isolated Galloyl-bis-HHDP glucose are limited in the scientific literature.

Direct Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC, FRAP)

Specific data from direct free radical scavenging assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Oxygen Radical Absorbance Capacity (ORAC), or Ferric Reducing Antioxidant Power (FRAP) for the isolated compound this compound are not extensively detailed in currently available research. Plant extracts containing Galloyl-bis-HHDP-glucose as a major component have demonstrated significant antioxidant potential in these assays, though this activity reflects the combined effect of all phytochemicals present. researchgate.net

Cellular Antioxidant Enzyme Modulation (e.g., SOD, Catalase, Glutathione Peroxidase)

Investigations into the direct modulatory effect of isolated this compound on key cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), have not been specifically reported. The antioxidant effects of many natural polyphenols are often attributed in part to their ability to enhance the expression or activity of these endogenous enzymes, thereby protecting cells from oxidative damage. However, research has not yet confirmed this specific mechanism for this compound.

Nrf2/ARE Pathway Activation and Oxidative Stress Response Regulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway leads to the transcription of numerous protective genes, including those for antioxidant and detoxifying enzymes. nih.gov Currently, there is a lack of specific research demonstrating the direct activation of the Nrf2/ARE pathway by isolated this compound. Studies on structurally related gallotannins suggest this as a potential mechanism, but dedicated investigation is required for confirmation. nih.gov

Anti-inflammatory Pathways and Cytokine Modulation

The anti-inflammatory mechanisms of this compound have been investigated more thoroughly, particularly in an in vivo model of acute lung injury.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

This compound has been shown to significantly reduce the levels of key pro-inflammatory cytokines that drive the inflammatory cascade. nih.govnih.gov In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with the compound led to a marked decrease in the protein levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in lung tissue. nih.govfrontiersin.org These cytokines are potent upstream stimulators for the production of other inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), via the induction of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing these primary cytokines, this compound indirectly inhibits the downstream production of these secondary inflammatory molecules.

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are strongly linked to its ability to suppress key intracellular signaling pathways that regulate the inflammatory response. nih.gov Research has demonstrated that its primary therapeutic effect is reducing cytokine production by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgku.ac.th

In an LPS-induced acute lung injury model, this compound was observed to block the activation of NF-κB. nih.gov Specifically, it inhibited the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and translocation to the nucleus to initiate the transcription of pro-inflammatory genes. frontiersin.org

Furthermore, the compound was also shown to inhibit the activation of the c-Jun N-terminal kinase (JNK), which is a key component of the MAPK signaling pathway. nih.gov The MAPK pathway plays a crucial role in mediating cellular responses to inflammatory stimuli, and its inhibition contributes to the reduction of inflammation. frontiersin.org This dual inhibition of both NF-κB and MAPK pathways underscores the potent anti-inflammatory action of this compound. nih.gov

Interactive Data Tables

Table 1: Effect of Galloyl-HHDP-Glucose on Pro-inflammatory Cytokine Levels in Lung Tissue

This table summarizes the findings from a non-human, in vivo study on LPS-induced acute lung injury. The data reflects the percentage reduction in cytokine protein levels in the lungs of mice treated with Galloyl-HHDP-glucose compared to the LPS-only control group.

CytokineOutcome of Treatment with Galloyl-HHDP-GlucoseReference
TNF-α Significantly down-regulated frontiersin.org
IL-1β Significantly down-regulated frontiersin.org
IL-6 Significantly down-regulated frontiersin.org
IL-8 Significantly down-regulated frontiersin.org
IL-10 No significant effect observed frontiersin.org

Table 2: Mechanistic Effects of Galloyl-HHDP-Glucose on Inflammatory Signaling Pathways

This table outlines the observed effects of Galloyl-HHDP-glucose on key signaling molecules in a non-human, in vivo model of inflammation.

Signaling PathwayTarget MoleculeObserved EffectReference
NF-κB Pathway Phosphorylation of p65 SubunitBlocked/Inhibited nih.gov
MAPK Pathway Phosphorylation of JNKInhibited nih.govfrontiersin.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Studies

This compound, a prominent member of the ellagitannin family, has been investigated for its anti-inflammatory properties, which are partly attributed to its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

While direct enzymatic inhibition studies specifically on this compound are limited, research on related ellagitannins and extracts rich in this compound provides significant insights into its potential mechanisms. Pomegranate ellagitannins, for instance, have been shown to suppress the expression of COX-2, the inducible isoform of cyclooxygenase that is often upregulated during inflammation. researchgate.net This suppression is thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression. nih.gov By downregulating these pathways, ellagitannins, including likely this compound, can reduce the production of pro-inflammatory prostaglandins. researchgate.net

In a study on human colon cancer (HT-29) cells, pomegranate juice, total pomegranate ellagitannins, and the specific ellagitannin punicalagin (B30970) all demonstrated the ability to reduce the expression of COX-2 protein. researchgate.net This suggests a class effect for ellagitannins in modulating this inflammatory enzyme.

The inhibitory effects of ellagitannins are not limited to the COX pathway. Urolithins, which are metabolites of ellagitannins like this compound formed by gut microbiota, have been shown to inhibit 5-lipoxygenase-derived leukotrienes. mdpi.com This indicates that the anti-inflammatory actions of this compound may be exerted both directly and through its metabolic products.

The table below summarizes the inhibitory effects of related ellagitannins on COX-2 expression.

Compound/ExtractCell LineEffect on COX-2 ExpressionReference
Powdered Pomegranate JuiceHT-2979% reduction researchgate.net
Total Pomegranate EllagitanninsHT-2955% reduction researchgate.net
PunicalaginHT-2948% reduction researchgate.net

Antimicrobial Mechanisms against Pathogenic Microorganisms

This compound has demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms.

Antibacterial Action and Membrane Disruption Studies

Ellagitannins, including this compound, are known for their antibacterial properties. nih.govspandidos-publications.com While the precise mechanism of bacterial membrane disruption by this compound is still under detailed investigation, the general consensus for tannins involves their ability to bind to and disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. The molecular size and the number of free galloyl groups in ellagitannins appear to be important factors in their antibacterial efficacy, particularly against Gram-negative bacteria like Escherichia coli. nih.govacs.org For Gram-positive bacteria such as Staphylococcus aureus, the oligomeric linkage of the ellagitannin may play a more significant role in its antimicrobial activity. nih.govacs.org

Antifungal Properties and Cell Wall/Membrane Integrity Interference

This compound has shown notable antifungal activity, particularly against Candida species. nih.gov An in vitro study demonstrated that Galloyl-HHDP-glucose exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to over 500 μg/mL against various Candida strains. nih.gov Furthermore, it displayed synergistic activity with the conventional antifungal drug fluconazole, suggesting a potential role in combination therapy. nih.gov

The proposed mechanism for the antifungal action of ellagitannins involves interference with the fungal cell wall and membrane integrity. medchemexpress.com It is hypothesized that these compounds can accumulate in the cell membrane, altering its permeability and disrupting essential transport mechanisms, ultimately leading to fungal cell death. medchemexpress.com this compound has also been shown to inhibit biofilm formation and the production of phospholipase, a key virulence factor in Candida, further highlighting its multifaceted antifungal properties. nih.gov

The following table presents the Minimum Inhibitory Concentrations (MIC) of Galloyl-HHDP-Glucose against various Candida species.

Candida SpeciesMIC Range (μg/mL)Reference
Various Candida spp.31.25 - >500 nih.gov

Antiviral Effects and Replication Cycle Interference in Cell Culture Models

The antiviral potential of this compound has been suggested through in silico studies, which predict its ability to interact with viral proteins. greenmedinfo.com While direct in vitro antiviral studies on this specific compound are emerging, research on related ellagitannins and their metabolites provides valuable insights. Pomegranate extracts and ellagic acid, a hydrolysis product of ellagitannins, have demonstrated broad antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and SARS-CoV-2. greenmedinfo.com

The proposed mechanisms of antiviral action for ellagitannins involve interference with various stages of the viral replication cycle. In silico docking studies have shown that ellagitannins can bind to several SARS-CoV-2 and human proteins, including proteases that are essential for viral replication. greenmedinfo.com For other viruses, such as hepatitis B, ellagic acid has been shown to restrict viral proliferation by preventing the secretion of viral antigens. researchgate.net It is plausible that this compound exerts its antiviral effects through similar mechanisms, by inhibiting viral entry, replication, or release from host cells.

Anticancer Mechanisms in Cellular and Animal Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant body of research points to the ability of ellagitannins and their metabolites to inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govacs.org While specific studies on this compound are part of a broader investigation into ellagitannins, the mechanisms elucidated for closely related compounds offer a strong indication of its potential anticancer activities.

The induction of apoptosis by ellagitannins often involves the mitochondrial pathway. nih.gov Compounds like Tellimagrandin I and II, which are structurally related to this compound, have been shown to depolarize the mitochondrial membrane in cancer cells, leading to the release of cytochrome c. greenmedinfo.com This, in turn, activates a cascade of caspases, ultimately resulting in apoptotic cell death. nih.gov

Furthermore, ellagitannins can induce cell cycle arrest, preventing cancer cells from proliferating. Ellagic acid, a key metabolite of this compound, has been shown to cause G1 arrest in cervical carcinoma cells by inducing the expression of the cdk inhibitory protein p21. acs.org In prostate cancer cells, ellagic acid and its metabolite urolithin A have been found to induce cell cycle arrest in the S and G2/M phases, respectively, by modulating the levels of cyclins such as cyclin B1 and D1. researchgate.net

The table below summarizes the effects of related compounds on cell cycle and apoptosis in different cancer cell lines.

CompoundCancer Cell LineEffectMechanismReference
Ellagic AcidCaSki (Cervical Carcinoma)G1 Arrest, ApoptosisInduction of p21 acs.org
Ellagic AcidPC-3, DU-145 (Prostate Cancer)S Phase Arrest, ApoptosisDecreased cyclin B1 and D1 researchgate.net
Urolithin APC-3, DU-145 (Prostate Cancer)G2/M ArrestIncreased cyclin B1, cdc2 phosphorylation researchgate.net
Tellimagrandin I & IIMDA-MB-231, MCF7, HeLaApoptosisMitochondrial membrane depolarization, cytochrome c release greenmedinfo.com

Inhibition of Angiogenesis and Metastasis in Preclinical Models

While direct studies on the isolated compound galloyl-bis-HHDP-glucose are limited, research on ellagitannin-rich extracts, of which this compound is a component, provides significant insights into its potential anti-angiogenic and anti-metastatic properties. Ellagitannins are a class of hydrolyzable tannins that have demonstrated pleiotropic effects in cancer chemoprevention and therapy.

Anti-Angiogenic Effects:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical studies on pomegranate extracts rich in ellagitannins have shown promising anti-angiogenic activity. In a study involving human prostate cancer cells (LAPC4) xenografted into SCID mice, oral administration of an ellagitannin-rich pomegranate extract led to a significant decrease in tumor vessel density. nih.gov This effect was associated with reduced expression of key pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). nih.govufl.edu In vitro, these extracts inhibited the proliferation of human umbilical vein endothelial cells (HUVEC), the primary cells involved in angiogenesis.

Ellagic acid, a hydrolysis product of ellagitannins like galloyl-bis-HHDP-glucose, has also been shown to inhibit angiogenesis. Studies have demonstrated that ellagic acid can significantly inhibit VEGF-induced angiogenesis processes in cell cultures, including proliferation, migration, and tube formation of endothelial cells. foodforbreastcancer.com Furthermore, in animal models of breast cancer, ellagic acid has been found to inhibit tumor growth and the expression of phosphorylated VEGF receptor 2 (P-VEGFR2), a key signaling molecule in the angiogenic pathway. foodforbreastcancer.com

Anti-Metastatic Effects:

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The anti-metastatic potential of ellagitannins has been linked to their ability to inhibit key processes in the metastatic cascade, such as cell migration and invasion. For instance, ellagic acid has been shown to inhibit the migration and invasion of various cancer cell lines. mdpi.com This inhibitory effect is partly attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

The modulation of signaling pathways involved in cell migration and invasion, such as the PI3K/Akt pathway, is another mechanism by which ellagitannins may exert their anti-metastatic effects. mdpi.com

While these findings on ellagitannin-rich extracts and ellagic acid are promising, further research is needed to specifically elucidate the anti-angiogenic and anti-metastatic activities of purified galloyl-bis-HHDP-glucose.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, STAT)

The anticancer effects of many natural compounds are often attributed to their ability to modulate intracellular signaling pathways that are dysregulated in cancer. While direct evidence for galloyl-bis-HHDP-glucose is still emerging, studies on the broader class of ellagitannins and their metabolites point towards significant modulation of key oncogenic signaling pathways, including the PI3K/Akt and STAT pathways.

PI3K/Akt Pathway:

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its upregulation is a common feature in many human cancers. mdpi.com Several studies have indicated that ellagitannins and their metabolites can interfere with this pathway. For instance, ellagic acid has been shown to suppress the PI3K/Akt signaling pathway in various cancer cell lines, including colorectal, lung, and bladder cancer cells. mdpi.comnih.govjove.com This inhibition is demonstrated by a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov The modulation of the PI3K/Akt pathway by ellagic acid has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov

STAT Pathway:

The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are critical mediators of cytokine and growth factor signaling and are often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. There is evidence to suggest that ellagitannins and their metabolites can modulate STAT signaling. For example, metabolites of ellagitannins have been shown to reduce the activation of the STAT3 transcription factor in metastatic prostate cancer cell lines. juniperpublishers.com

In a non-cancer context, galloyl-HHDP-glucose isolated from Punica granatum L. leaves has been shown to inhibit the activation of NF-κB and JNK signaling pathways in a mouse model of acute lung injury. mdpi.comnih.gov While this study was focused on inflammation, the NF-κB pathway is also known to play a significant role in cancer development and progression, suggesting a potential for galloyl-bis-HHDP-glucose to modulate cancer-related inflammatory signaling.

The collective evidence on ellagitannins suggests that galloyl-bis-HHDP-glucose likely possesses the ability to modulate these critical oncogenic signaling pathways, thereby contributing to its potential anticancer activity. However, direct investigation of the effects of the pure compound on these pathways in cancer models is warranted.

Enzyme Inhibition and Modulation in Biological Systems

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This is a therapeutic strategy for managing type 2 diabetes. Several studies have investigated the potential of plant extracts rich in tannins, including galloyl-bis-HHDP-glucose isomers, as inhibitors of these enzymes.

A study on the morphological parts of Sanguisorba officinalis L. identified the presence of galloyl-bis-HHDP-glucose isomers. mdpi.com The flower extracts of this plant, which had a high content of tannins, demonstrated a significant ability to inhibit the activities of α-amylase and α-glucoamylase. mdpi.com

Table 1: Glycosidase Inhibitory Activity of Extracts Containing Galloyl-bis-HHDP-glucose Isomers

Plant Source Extract Type Enzyme Inhibitory Activity Reference
Sanguisorba officinalis L. Flower Extract α-Amylase High mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. Natural products are a rich source of potential PTP1B inhibitors.

While direct studies on the PTP1B inhibitory activity of galloyl-bis-HHDP-glucose are scarce, a study on a fraction from Rosa rugosa flowers, which exhibited strong PTP1B inhibitory activity, identified the presence of di-O-galloyl-HHDP-glucose. frontiersin.org This suggests that galloyl-HHDP-glucose structures may contribute to PTP1B inhibition.

Further research is needed to isolate and characterize the PTP1B inhibitory activity and determine the IC50 value of pure galloyl-bis-HHDP-glucose.

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are well-established targets for cancer chemotherapy.

Currently, there is a lack of specific studies in the public domain investigating the inhibitory effects of galloyl-bis-HHDP-glucose on topoisomerases.

Other Enzyme-Target Interactions and Kinetic Characterization

This compound, a prominent ellagitannin, has demonstrated notable interactions with various enzymes, suggesting a broad spectrum of biological activity. Research into its enzymatic inhibition reveals a potential therapeutic value, particularly in the context of neurodegenerative and metabolic disorders.

One of the key enzymatic targets of this compound is acetylcholinesterase (AChE) , an enzyme critical to the breakdown of the neurotransmitter acetylcholine. In silico studies have elucidated the binding mode of a closely related compound, Hhdp-galloyl glucose, within the active cavity of AChE, indicating a potential mechanism for its neuroprotective effects. nih.gov This interaction is significant as the inhibition of AChE is a primary strategy in the management of Alzheimer's disease.

Furthermore, this compound has been identified as an inhibitor of tyrosinase , a key enzyme in melanin biosynthesis. researchgate.netnih.gov Dysregulation of tyrosinase is implicated in hyperpigmentation disorders. Kinetic studies of similar phenolic compounds have demonstrated competitive or mixed-type inhibition of tyrosinase, suggesting that this compound may act through similar mechanisms to modulate melanogenesis. researchgate.netmdpi.com The binding of Hhdp-galloyl glucose within the tyrosinase cavity has been visualized through molecular docking studies, providing a structural basis for its inhibitory activity. researchgate.net

While specific kinetic data such as IC50 values for this compound are not extensively reported in the currently available literature, the existing research strongly supports its role as an enzyme inhibitor. The inhibitory profile of this compound warrants further investigation to quantify its potency and selectivity towards these and other enzymatic targets.

Immunomodulatory Effects on Immune Cell Function

This compound exerts significant immunomodulatory effects, influencing the function of key immune cells such as macrophages and lymphocytes. These effects are primarily characterized by the suppression of pro-inflammatory pathways and the regulation of cytokine production.

Macrophage Activation and Phagocytosis Modulation

In non-human in vivo models of acute lung injury induced by lipopolysaccharide (LPS), this compound has been shown to effectively modulate macrophage activation. qub.ac.uknih.govnih.govfrontiersin.orgfrontiersin.org Macrophages are pivotal in the inflammatory response, and their activation by LPS leads to the production of various pro-inflammatory mediators.

Treatment with this compound was found to inhibit the activation of key signaling pathways involved in the inflammatory cascade, namely the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. qub.ac.uknih.gov By blocking these pathways, the compound effectively downregulates the expression of pro-inflammatory genes. This mechanistic action underscores its potent anti-inflammatory properties. nih.gov

While the compound's impact on macrophage activation is evident, its direct effects on phagocytosis, a critical function of macrophages in clearing pathogens and cellular debris, have not been extensively detailed in the available research. However, studies on the effects of high glucose on macrophages have shown a reduction in phagocytic activity, a condition that pro-inflammatory macrophages in diabetic settings exhibit. qub.ac.uk This suggests a complex interplay between metabolic state and macrophage function that could be a relevant area for future investigation regarding the effects of glucose-containing compounds like this compound.

Lymphocyte Proliferation and Cytokine Production Regulation

The impact of this compound on lymphocyte function is a crucial aspect of its immunomodulatory profile. While direct studies on its effect on lymphocyte proliferation are limited, its influence on cytokine production by leukocytes, which include lymphocytes, has been documented.

In a mouse model of LPS-induced acute lung injury, administration of this compound led to a significant reduction in the levels of several pro-inflammatory cytokines in lung tissue. nih.gov These include:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

Interleukin-8 (IL-8) nih.gov

This broad inhibition of key inflammatory cytokines highlights the compound's potential to regulate immune responses. However, specific in vitro studies detailing the dose-dependent effects of this compound on purified lymphocyte populations and their specific cytokine profiles are needed to fully elucidate its regulatory role.

Neuroprotective Mechanisms against Cellular Damage

This compound and structurally related compounds have demonstrated promising neuroprotective properties in various in vitro models, suggesting their potential in mitigating neuronal damage associated with neurodegenerative diseases.

Protection against Neuroinflammation and Oxidative Stress in Neuronal Cell Models

A key mechanism underlying the neuroprotective effects of galloyl-glucose compounds is their ability to combat neuroinflammation and oxidative stress. A closely related compound, 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG), has been shown to protect rat neuronal cells (Neuro 2A) from hydrogen peroxide-mediated cell death. nih.gov This protection is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions. nih.gov

Furthermore, PGG has been observed to attenuate the release of pro-inflammatory cytokines from activated BV-2 microglial cells, the resident immune cells of the brain. researchgate.net Chronic activation of microglia contributes to the neuroinflammatory environment seen in Alzheimer's disease. PGG was found to decrease the expression of monocyte chemotactic protein-5 (MCP-5) and pro-matrix metalloproteinase 9 (Pro MMP-9), both of which are involved in brain injury and neurodegeneration. researchgate.net While these studies were not conducted with this compound itself, the shared structural motifs strongly suggest that it may exert similar protective effects against neuroinflammation and oxidative stress in neuronal cell models.

Modulation of Protein Aggregation and Neurotoxic Pathways (e.g., Amyloid-beta, Tau)

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological hallmark of Alzheimer's disease. There is growing evidence that polyphenolic compounds, including those with galloyl-glucose structures, can interfere with these aggregation processes.

While direct studies on this compound are scarce, research on related compounds provides valuable insights. For instance, A-type procyanidins containing catechol moieties have been shown to inhibit the aggregation of Aβ42 and human islet amyloid polypeptide (hIAPP) in a concentration-dependent manner. mdpi.com The presence of catechol groups appears to be crucial for this anti-aggregation activity. mdpi.com Given that this compound contains multiple galloyl groups, which are rich in hydroxyl moieties, it is plausible that it could exhibit similar inhibitory effects on protein aggregation.

The potential for such compounds to modulate these critical neurotoxic pathways highlights a promising avenue for therapeutic intervention in neurodegenerative diseases. However, further research is required to specifically evaluate the efficacy and mechanisms of this compound in preventing the aggregation of Aβ and tau proteins.

Mechanistic Insights into Other Documented Biological Activities (e.g., Hepatoprotective, Cardioprotective in non-human models)

While research has extensively focused on certain biological activities of this compound, emerging evidence from in vitro and non-human in vivo models has begun to shed light on its potential hepatoprotective and cardioprotective effects. These investigations, primarily centered on extracts rich in ellagitannins like this compound, suggest that its protective mechanisms are multifaceted, often involving the modulation of oxidative stress and inflammatory pathways.

Hepatoprotective Mechanisms:

Preliminary evidence for the hepatoprotective effects of this compound comes from in silico analyses which have predicted such activity. Experimental studies on extracts from Punica granatum (pomegranate), a known source of this compound, provide further mechanistic insights. In animal models of liver injury induced by toxins such as carbon tetrachloride (CCl4) and D-galactosamine, these extracts have demonstrated significant protective effects.

The primary mechanism appears to be the potent antioxidant activity of the constituent polyphenols. In a rat model of CCl4-induced liver injury, administration of a pomegranate extract rich in these compounds led to a significant enhancement of the antioxidant defense system. This was evidenced by the increased activity of key antioxidant enzymes. Furthermore, the extract demonstrated anti-inflammatory action by reducing the migration of macrophages to the site of liver injury.

In another study, an aqueous extract of Punica granatum fruit demonstrated a significant protective effect against D-galactosamine-induced hepatic toxicity in rats. The hepatoprotective effect was attributed to the extract's ability to counteract oxidative stress.

The following table summarizes the key findings from studies on pomegranate extracts, which are rich in ellagitannins including this compound.

Model SystemInducing AgentKey Mechanistic FindingsReference
Rat ModelCarbon Tetrachloride (CCl4)Enhanced antioxidant defense, reduced macrophage migration
Rat ModelD-galactosamineProtection against oxidative stress
In silico analysisNot ApplicablePredicted hepatoprotective effects

Cardioprotective Mechanisms:

The cardioprotective potential of extracts containing this compound has also been explored in non-human in vivo models. A study investigating a polyphenol-rich pomegranate peel extract in a rat model of metabolic syndrome demonstrated free radical scavenging properties within the myocardium.

In a separate study using a rat model of isoproterenol-induced myocardial infarction, pretreatment with Punica granatum seed juice extract showed significant cardioprotective effects. The protective mechanism was linked to the inhibition of isoproterenol-induced increases in heart rate and detrimental ECG changes. Furthermore, the extract prevented the elevation of cardiac marker enzymes and counteracted the reduction in the activity of antioxidant enzymes. Histopathological examination also revealed a reduction in cellular infiltration in the hearts of the treated animals.

The table below outlines the principal findings related to the cardioprotective mechanisms of pomegranate extracts.

Model SystemInducing AgentKey Mechanistic FindingsReference
Rat Model of Metabolic SyndromeDiet-inducedMyocardial free radical scavenging
Rat Model of Myocardial InfarctionIsoproterenolInhibition of heart rate increase and ECG changes, prevention of cardiac marker enzyme elevation, restoration of antioxidant enzyme activity, reduction of cellular infiltration

It is important to note that while these studies provide strong indications of the hepatoprotective and cardioprotective mechanisms of ellagitannin-rich extracts, further research is required to specifically delineate the role and mechanisms of isolated this compound in these activities.

Synthetic and Semi Synthetic Approaches to Galloyl Bis Hhdp Glucose and Analogues

Total Synthesis Strategies for Complex Polyphenols and Tannins

The total synthesis of ellagitannins like Galloyl-bis-HHDP glucose is a complex undertaking due to the presence of multiple chiral centers on the glucose core and the atropisomerism of the HHDP group. The key challenge lies in the stereoselective formation of the C-C bond to construct the HHDP bridge between two galloyl units.

One of the most successful strategies employed is the biomimetic oxidative coupling of galloyl esters. This approach mimics the proposed biosynthetic pathway where two galloyl groups are coupled to form the HHDP moiety. Various oxidizing agents have been explored for this purpose, with copper(II)-amine complexes showing particular promise in mediating the intramolecular dehydrogenative coupling of galloyl groups at different positions on the glucose core. The choice of the amine ligand can influence the atroposelectivity of the HHDP bridge formation.

A significant hurdle in the synthesis of many ellagitannins is achieving the correct conformation of the glucose core. For instance, the synthesis of corilagin (B190828), an ellagitannin with a 1C4 chair conformation of the glucose ring, required a creative strategy involving the temporary opening of the pyranose ring to facilitate the formation of the 3,6-HHDP bridge. This highlights the intricate interplay between the bulky substituents and the conformation of the central sugar scaffold.

Divergent synthetic strategies have also been developed to access multiple monomeric ellagitannins from a common intermediate. This approach is particularly valuable for the synthesis of oligomeric ellagitannins and for creating libraries of analogues for biological screening. mdpi.com

A generalized retrosynthetic analysis for a this compound derivative might involve the following key disconnections:

Cleavage of the galloyl ester linkages.

Retrosynthetic opening of the HHDP bridge via oxidative coupling of two precursor galloyl groups.

Disassembly of the galloylated glucose core back to a protected glucose derivative and protected gallic acid.

The table below summarizes key synthetic challenges and corresponding strategies in the total synthesis of complex ellagitannins.

Synthetic ChallengeStrategyKey Reagents/ConditionsRelevant Examples
Stereoselective HHDP bridge formation Biomimetic oxidative couplingCopper(II)-amine complexes, Vanadium oxytrifluorideSynthesis of Tellimagrandin I analogues
Control of glucose conformation Temporary ring-opening/closingAcid/base catalysis, protecting group manipulationTotal synthesis of Corilagin
Regioselective galloylation Protecting group strategiesBenzyl, silyl, and acyl protecting groupsSynthesis of various galloylated glucose derivatives
Access to diverse analogues Divergent synthesisCommon intermediates with multiple functionalization pointsSynthesis of monomeric ellagitannins for oligomer assembly

Semi-Synthesis from Natural Precursors and Related Scaffolds

Given the complexity of total synthesis, semi-synthetic approaches starting from readily available natural precursors offer a more practical route to this compound and its analogues. Abundant hydrolyzable tannins, such as tannic acid, can be isolated from various plant sources and serve as starting materials.

The general strategy involves the controlled hydrolysis of these complex natural mixtures to obtain simpler galloylated glucose derivatives. These intermediates can then be further modified through selective chemical reactions. For example, specific hydroxyl groups on the glucose core can be protected, followed by the introduction of additional galloyl groups at desired positions. The final step would then be the oxidative coupling to form the bis-HHDP structure.

While specific examples of the semi-synthesis of this compound are not extensively documented in publicly available literature, the principles of this approach are well-established in natural product chemistry. The success of such a strategy would heavily rely on the development of highly selective methods for the hydrolysis and functionalization of complex tannin mixtures.

Chemoenzymatic Synthesis Methodologies for Specific Isomers and Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis, offering a powerful tool for the construction of complex molecules like this compound. Enzymes can be employed for key steps that are often challenging to achieve with traditional chemical methods, such as regioselective acylation and stereoselective glycosylation.

The biosynthesis of gallotannins and ellagitannins provides a roadmap for potential chemoenzymatic approaches. nih.gov Key enzymes in these pathways include:

Gallate 1-beta-glucosyltransferase: This enzyme catalyzes the initial esterification of gallic acid to the anomeric position of glucose, forming β-glucogallin, a key precursor. nih.gov

β-Glucogallin-dependent galloyltransferases: These enzymes are responsible for the subsequent regioselective galloylation of the glucose core. nih.gov

Laccase-like phenol (B47542) oxidases: These enzymes are involved in the oxidative coupling of galloyl groups to form the HHDP bridge in ellagitannins. nih.gov

A hypothetical chemoenzymatic synthesis of a this compound building block could involve:

Enzymatic synthesis of a specific galloylated glucose precursor using galloyltransferases.

Chemical protection of certain hydroxyl groups to direct the subsequent enzymatic reactions.

Enzymatic oxidative coupling of two galloyl groups using a laccase to form the HHDP bridge with high stereoselectivity.

Chemical deprotection to yield the final product.

Lipases have also been explored for the regioselective synthesis of galloyl esters in non-aqueous media. nih.gov Immobilized lipases can catalyze the esterification of gallic acid with various alcohols, and this methodology could potentially be adapted for the selective galloylation of a protected glucose core. nih.govresearchgate.netmdpi.comresearchgate.net

The table below outlines potential enzymatic steps in the chemoenzymatic synthesis of this compound derivatives.

Enzymatic StepEnzyme ClassPotential Application
Regioselective Galloylation GalloyltransferaseIntroduction of galloyl groups at specific positions on the glucose core.
HHDP Bridge Formation Laccase/Phenol OxidaseStereoselective oxidative coupling of two galloyl moieties.
Selective Acylation/Deacylation Lipase/EsteraseModification of the galloylation pattern.

Derivatization and Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

To explore the biological activities of this compound and to optimize its properties, the synthesis of various analogues and the study of their structure-activity relationships (SAR) are crucial. Derivatization can be performed on the glucose core, the galloyl groups, or the HHDP moiety.

Modification of the Glucose Core: The central glucose scaffold can be replaced with other sugars or even non-carbohydrate linkers to investigate the importance of the polyol backbone for biological activity. The stereochemistry of the hydroxyl groups can also be altered to probe the spatial requirements for target binding.

Modification of the Galloyl and HHDP Groups: The number and position of the galloyl groups are known to be critical for the biological activity of many hydrolyzable tannins. researchgate.netacs.org SAR studies on analogues of the related ellagitannin, tellimagrandin I, have shown that the size of the macrocyclic ring formed by the HHDP bridge can significantly modulate biological activity, including cytotoxicity. rsc.orgrsc.org Moving the ester linkage out of conjugation with the biaryl system of the HHDP group also influences activity. rsc.org

Key structural features that are often varied in SAR studies of hydrolyzable tannins include:

The number of galloyl groups.

The positions of galloylation on the glucose core.

The nature and stereochemistry of the cross-linking between galloyl groups (e.g., HHDP vs. other linkages).

The synthesis of a library of this compound analogues with systematic variations in these features would provide valuable insights into the structural requirements for its biological effects. Such studies are essential for the development of new therapeutic agents based on this complex natural product scaffold.

Biotechnological Production and Biotransformation Strategies

Plant Cell Culture and Organ Culture for Enhanced Production

Plant cell and organ cultures, particularly hairy root cultures, represent a promising platform for the controlled production of galloyl-bis-HHDP glucose and other valuable secondary metabolites. These in vitro systems offer the advantage of a controlled environment, independence from geographical and climatic conditions, and the potential for process optimization to enhance yields.

Plant Cell Suspension Cultures: The establishment of cell suspension cultures from plants known to produce this compound, such as species from the Rosaceae (e.g., strawberry) and Lythraceae (e.g., pomegranate) families, is a primary step. These cultures can be grown in bioreactors, allowing for large-scale production. A key strategy to boost the synthesis of target compounds is elicitation, which involves the application of biotic or abiotic stressors to trigger plant defense responses and, consequently, the secondary metabolic pathways.

Hairy Root Cultures: Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are another powerful tool. They are known for their genetic stability, rapid growth in hormone-free media, and their ability to produce secondary metabolites at levels comparable to or even higher than the parent plant's roots. nih.govfrontiersin.orgtandfonline.comnih.gov The application of elicitors, such as methyl jasmonate and salicylic (B10762653) acid, has been shown to significantly enhance the production of various polyphenolic compounds in hairy root cultures. frontiersin.org

Elicitation StrategyTarget CulturePotential Effect on this compound Production
Methyl JasmonateStrawberry (Fragaria x ananassa) cell suspensionUpregulation of phenylpropanoid pathway genes, leading to increased precursor availability.
Salicylic AcidPomegranate (Punica granatum) hairy root cultureInduction of defense-related enzymes, including those involved in tannin biosynthesis.
ChitosanStrawberry (Fragaria x ananassa) hairy root cultureStimulation of secondary metabolite accumulation as part of the plant's defense response. frontiersin.org
Yeast ExtractPomegranate (Punica granatum) cell suspensionActs as a biotic elicitor, potentially enhancing the expression of biosynthetic genes.

This table presents potential elicitation strategies for enhancing this compound production based on general findings in plant cell and hairy root cultures for related phenolic compounds.

Microbial Fermentation and Engineered Microorganisms for Biosynthesis

While the de novo biosynthesis of a complex molecule like this compound in a microbial host is a significant challenge, metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a potential future avenue for its production. This approach involves the heterologous expression of the entire biosynthetic pathway from plants into a microbial chassis.

The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of gallic acid. Glucose is then sequentially galloylated to form pentagalloylglucose (B1669849), a key intermediate. The final step involves the oxidative coupling of two galloyl groups on the pentagalloylglucose backbone to form the hexahydroxydiphenoyl (HHDP) group.

Challenges and Strategies in Metabolic Engineering:

Pathway Elucidation: The complete enzymatic pathway and the genes encoding the necessary enzymes from a high-yielding plant source must be fully characterized.

Enzyme Expression and Activity: Ensuring the correct folding and functional expression of plant-derived enzymes, such as glucosyltransferases and oxidoreductases, in a microbial host is crucial. Codon optimization and the use of fusion tags can improve soluble expression.

Precursor Supply: Engineering the host's central metabolism to enhance the flux towards key precursors like gallic acid and UDP-glucose is essential for high yields.

Cofactor Availability: The oxidoreductases involved in HHDP group formation may have specific cofactor requirements (e.g., NADPH, FAD) that need to be balanced within the microbial host.

Engineering StrategyTarget MicroorganismObjective
Overexpression of shikimate pathway genesE. coliIncrease the intracellular pool of gallic acid.
Heterologous expression of plant glucosyltransferasesS. cerevisiaeCatalyze the sequential galloylation of glucose to form pentagalloylglucose.
Expression of plant laccase or polyphenol oxidaseS. cerevisiaeFacilitate the oxidative coupling of galloyl groups to form the HHDP moiety.
Optimization of UDP-glucose biosynthesisE. coliEnsure an adequate supply of the glucose donor for the galloylation steps.

This table outlines prospective metabolic engineering strategies for the heterologous production of this compound, based on successful approaches for other complex plant-derived natural products.

Enzyme-Mediated Biotransformation and Selective Modification

Enzymatic biotransformation provides a highly specific and efficient method for the synthesis and modification of complex molecules like this compound. This approach can be used for the complete synthesis from precursors or for the selective modification of the final molecule.

The key enzymatic step in the biosynthesis of the bis-HHDP moiety is the oxidative coupling of galloyl groups on a pentagalloylglucose precursor. This reaction is catalyzed by oxidoreductases, such as laccases or polyphenol oxidases. nih.gov Research has shown that laccase-like phenol (B47542) oxidases isolated from plants can regio- and stereospecifically oxidize pentagalloylglucose to form monomeric ellagitannins. nih.govnih.gov

Potential Biotransformation Routes:

Cell-free enzymatic synthesis: Utilizing a cocktail of purified or partially purified enzymes (glucosyltransferases and laccases) to convert gallic acid and glucose into this compound in a bioreactor.

Whole-cell biocatalysis: Using non-engineered or engineered microbial cells that express one or more key enzymes as biocatalysts to perform specific transformation steps.

EnzymeSubstrate(s)ProductPotential Application
GlucosyltransferaseGallic acid, UDP-glucoseGalloylated glucose derivativesStepwise synthesis of the pentagalloylglucose precursor.
Laccase / Polyphenol OxidasePentagalloylglucoseEllagitannins (including this compound)Catalysis of the critical C-C oxidative coupling to form the HHDP groups. nih.gov
TannaseThis compoundDegalloylated derivativesSelective removal of galloyl groups for the production of specific isomers or related compounds. researchgate.netnih.gov

This table illustrates the potential applications of different enzymes in the biotransformation and selective modification related to this compound.

Optimization of Production Yields and Purity through Bioprocess Engineering

To move from laboratory-scale experiments to industrially viable production of this compound, optimization of the bioprocess is critical. This involves refining the culture conditions, bioreactor design, and downstream processing to maximize yield, purity, and economic feasibility.

For Plant Cell and Hairy Root Cultures:

Bioreactor Design: The choice of bioreactor is crucial for accommodating the specific needs of plant cell or hairy root cultures. For instance, airlift or bubble column bioreactors are often preferred for shear-sensitive plant cell suspensions to minimize mechanical stress. frontiersin.orgnih.gov Mist or trickle-bed bioreactors can be suitable for hairy root cultures.

Culture Parameter Optimization: Key parameters such as medium composition (carbon and nitrogen sources, phosphate (B84403) levels), pH, temperature, and aeration need to be systematically optimized to enhance biomass accumulation and secondary metabolite production. researchgate.net

For Microbial Fermentation and Downstream Processing:

High-Cell-Density Fermentation: For engineered microbial systems, developing high-cell-density fermentation processes is key to achieving high product titers.

Downstream Processing and Purification: The development of an efficient and scalable purification protocol is essential to isolate this compound from the culture broth or biomass. This may involve a series of steps including extraction, filtration, and chromatography. researchgate.netmdpi.comcitrech.it The use of techniques like macroporous resin adsorption chromatography has shown promise for the purification of related ellagitannins. citrech.it

Bioprocess ParameterOptimization GoalExpected Outcome for this compound Production
Bioreactor TypeMinimize shear stress, ensure adequate mixing and mass transferImproved viability and productivity of plant cell or hairy root cultures.
Medium CompositionOptimize nutrient availability for growth and secondary metabolismEnhanced biomass and product yields.
Elicitor Feeding StrategyInduce biosynthetic pathways at the optimal growth phaseIncreased specific productivity of this compound.
Extraction and PurificationAchieve high recovery and purity of the target compoundA high-quality final product suitable for various applications.

This table highlights key bioprocess engineering parameters and their optimization goals for the enhanced production and purification of this compound.

Pharmacological Studies Non Human in Vivo and in Vitro Systems and Mechanistic Disposition

Absorption and Bioavailability Studies in Animal Models (Non-Clinical Focus)

Direct studies quantifying the absorption and bioavailability of Galloyl-bis-HHDP-glucose in animal models are limited. However, research on structurally related ellagitannins, such as punicalagin (B30970) in rats, indicates that these large molecules are poorly absorbed in their intact form from the gastrointestinal tract. mdpi.com The bioavailability of ellagitannins is generally considered to be very low due to their high molecular weight and hydrophilicity. nih.govnih.gov

In a study involving broilers fed chestnut wood extract rich in hydrolyzable tannins, including vescalagin (B1683822) and castalagin (B1583131) (isomers of Galloyl-bis-HHDP-glucose), only the smaller metabolites, gallic acid and 4-O-methyl gallic acid, were detected in the serum. This suggests that the parent tannins are not absorbed systemically to a significant extent. frontiersin.org The bioavailability of ellagitannins and their primary hydrolysis product, ellagic acid, is very low. nih.gov

Distribution and Tissue Accumulation Profiles (Non-Human)

Due to the poor absorption of intact Galloyl-bis-HHDP-glucose, its distribution and accumulation in tissues are expected to be minimal. Instead, the distribution profiles of its gut microbiota-derived metabolites, primarily urolithins, are of greater relevance.

Studies in mice have shown that after oral administration of pomegranate extract, which is rich in ellagitannins, the resulting urolithins are distributed to various tissues. Notably, these metabolites have been found to accumulate in the prostate, intestinal, and colon tissues. nih.govacs.org In one study, ellagic acid was detected in the plasma of mice shortly after administration of a pomegranate extract and was cleared within a few hours, while its metabolites, the urolithins, were found to be enriched in certain tissues. acs.org Another study in mice demonstrated that orally administered urolithin A was absorbed and distributed to the prostate gland, small intestine, and colon. acs.org

The following table summarizes the observed tissue distribution of ellagitannin metabolites in animal models.

Animal ModelAdministered Compound/ExtractMetabolite(s) DetectedTissues of Accumulation
MicePomegranate Extract (Ellagitannins)UrolithinsProstate, Colon, Intestinal tissues
MiceUrolithin AUrolithin AProstate, Small Intestine, Colon
RatsPomegranate Juice (Punicalagin)Urolithins, Ellagic acid derivativesPlasma, Liver, Kidney (traces)

This table is illustrative of the distribution of metabolites from related ellagitannins, as direct data for Galloyl-bis-HHDP-glucose is not available.

Metabolism and Metabolite Identification in Biological Systems (Non-Human)

The metabolism of Galloyl-bis-HHDP-glucose is believed to follow the general pathway for ellagitannins, which involves two main stages: hydrolysis in the gut and subsequent microbial transformation.

Initially, the ester bonds of the ellagitannin are hydrolyzed in the stomach and small intestine, releasing gallic acid, ellagic acid, and the glucose core. mdpi.com The ellagic acid is then further metabolized by the gut microbiota in the large intestine. nih.govmdpi.com This microbial metabolism leads to the formation of a series of smaller, more readily absorbable compounds known as urolithins (6H-dibenzo[b,d]pyran-6-one derivatives). nih.govnih.gov

In a study using ex vivo cultures of human gut microbiota, vescalagin and castalagin were shown to be metabolized into urolithins. nih.gov Similarly, in beef cattle, oak leaf ellagitannins were metabolized in the rumen to produce various urolithins, with isourolithin A and urolithin B being the most prominent. acs.org In rats administered punicalagin, the identified metabolites in plasma and urine included glucuronides of methyl ether derivatives of ellagic acid and various urolithin derivatives. mdpi.com

The primary metabolites of ellagitannins identified in non-human biological systems are summarized below:

Ellagic Acid: The initial hydrolysis product.

Gallic Acid: Released during hydrolysis.

Urolithins: A series of dibenzopyran-6-one derivatives produced by gut microbiota, including:

Urolithin A

Urolithin B

Isourolithin A

Conjugated Metabolites: Glucuronide and sulfate (B86663) derivatives of urolithins and ellagic acid. mdpi.comacs.org

Excretion Pathways and Clearance Mechanisms (Non-Human)

The excretion of Galloyl-bis-HHDP-glucose and its metabolites occurs primarily through urine and feces. Since the parent compound is poorly absorbed, a significant portion is likely excreted unchanged in the feces or as hydrolyzed but unabsorbed components. The absorbed metabolites, mainly urolithins and their conjugates, are eliminated through both renal and biliary pathways.

In a study on rats fed with punicalagin, only about 3-6% of the ingested dose was recovered as identified metabolites in urine and feces, suggesting extensive metabolism or accumulation in unanalyzed tissues. mdpi.com The main urinary metabolites were urolithin derivatives, either as aglycones or glucuronides. mdpi.com In beef cattle, urolithin aglycons were found in the rumen and feces, while their glucuronide and sulfate derivatives were detected in plasma and urine. acs.org

In Vitro Permeability and Transport Studies (e.g., Caco-2 cell model, PAMPA)

There are no specific in vitro permeability studies available for Galloyl-bis-HHDP-glucose. However, studies on other large ellagitannins provide strong evidence for its expected permeability characteristics.

A study using the Caco-2 cell model, which mimics the human intestinal epithelium, found that the ellagitannin geraniin (B209207) and its metabolite corilagin (B190828) had no apparent permeability (Papp). nih.gov In contrast, the smaller metabolite, gallic acid, showed significant permeability. nih.gov Similarly, another study on the ellagitannin punicalagin and its metabolites in Caco-2 cells showed that punicalagin itself had minimal effects on barrier function, whereas its metabolites, ellagic acid and urolithin A, were more active. frontiersin.org

These findings strongly suggest that Galloyl-bis-HHDP-glucose, being a large and polar molecule, would exhibit very low to negligible permeability across the intestinal barrier via passive diffusion. Any systemic effects are likely attributable to its smaller, more permeable metabolites produced by the gut microbiota.

The table below shows the apparent permeability (Papp) of a related ellagitannin and its metabolites in the Caco-2 cell model.

CompoundApparent Permeability (Papp) (cm/s)Permeability Classification
Geraniin (Ellagitannin)Not ApparentLow
Corilagin (Metabolite)Not ApparentLow
Ellagic Acid (Metabolite)Not ApparentLow
Gallic Acid (Metabolite)31.3 ± 1.1 × 10⁻⁶High

Data from a study on geraniin and its metabolites, indicative of the expected permeability of large ellagitannins and their smaller breakdown products. nih.gov

Plasma Protein Binding and Pharmacokinetic Modeling in Preclinical Species

Specific data on the plasma protein binding of Galloyl-bis-HHDP-glucose is not available. However, hydrolyzable tannins, in general, are known to interact strongly with proteins, a characteristic that underlies their traditional use in tanning leather. mdpi.comacs.org

Studies on various hydrolyzable tannins have shown that their binding to proteins like bovine serum albumin (BSA) is influenced by their molecular weight, structural flexibility, and the number of galloyl groups. mdpi.comnih.gov It is reasonable to infer that Galloyl-bis-HHDP-glucose, with its multiple phenolic hydroxyl groups, would exhibit a high affinity for plasma proteins. This binding could potentially limit its distribution and pharmacological activity if it were to reach the systemic circulation in its intact form. The interaction is likely driven by hydrophobic forces and hydrogen bonding. mdpi.com

There are currently no published pharmacokinetic models for Galloyl-bis-HHDP-glucose in preclinical species. The development of such a model would be complex due to the extensive gut microbial metabolism and the presence of multiple metabolites, each with its own pharmacokinetic profile. Future research in this area would be necessary to quantify the ADME properties of this compound and its metabolites.

Emerging Research Areas and Potential Non Clinical Applications

Role in Functional Food Research (Focus on Bioactive Components, Not Human Health Claims)

Galloyl-bis-HHDP glucose is increasingly recognized as a significant bioactive component in functional food research. Its presence as a dominant hydrolyzable tannin in various plant extracts positions it as a key subject for investigations into novel food ingredients. researchgate.net Research focuses on harnessing plant bioresidues, such as leaves and aerial components of the raspberry plant (Rubus idaeus), which can be transformed into valuable functional ingredients for industrial applications, in part due to their galloyl-bis-HHDP-glucose content. researchgate.net

The primary interest in this compound within functional food science lies in its inherent chemical properties, particularly its antioxidant potential. researchgate.net Studies on extracts from plants like Punica granatum (pomegranate) and Sanguisorba officinalis have demonstrated significant antioxidant capacity and the ability to inhibit lipid peroxidation, with galloyl-bis-HHDP-glucose being a major phenolic constituent. researchgate.netnih.gov The investigation of such compounds contributes to the development of functional foods by identifying natural additives that can enhance the health value and stability of food products. nih.gov

Below is a table of selected plant sources where this compound has been identified.

Plant SpeciesCommon NameFamilyPart(s) Containing Compound
Punica granatumPomegranateLythraceaeLeaves, Juice
Rubus idaeusRaspberryRosaceaeLeaves, Branches
Sanguisorba officinalis L.Great BurnetRosaceaeLeaves, Flowers, Roots, Stalks
Eucalyptus globulus LabillTasmanian Blue GumMyrtaceaeBark
Phyllanthus emblicaEmblic Leafflower / AmlaPhyllanthaceaeFruits

This table is for illustrative purposes and is not exhaustive.

Application in Veterinary Science (Non-Clinical Therapeutic Potential)

In the realm of veterinary science, the non-clinical therapeutic potential of this compound is primarily suggested by its potent anti-inflammatory effects observed in animal models. Research using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model has provided significant insights into its mechanisms of action. nih.govfrontiersin.org

In these preclinical studies, administration of galloyl-bis-HHDP-glucose isolated from pomegranate leaves demonstrated a remarkable ability to mitigate severe lung inflammation. nih.govfrontiersin.org The compound was shown to reduce the infiltration of leukocytes, particularly neutrophils, into the alveoli and lung tissue. nih.gov Mechanistically, this effect is linked to the downregulation of key pro-inflammatory signaling pathways. The compound effectively blocked the LPS-induced activation of the NF-κB p-65 subunit and inhibited the phosphorylation of JNK, both of which are critical in the inflammatory cascade. frontiersin.org

Furthermore, treatment with galloyl-bis-HHDP-glucose led to a significant reduction in the levels of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8). nih.gov These findings underscore the compound's potential for further investigation into treatments for inflammatory conditions in animals.

The table below summarizes key findings from the non-clinical mouse model of Acute Lung Injury.

FindingObservation in ModelPotential Implication
Leukocyte Migration Significantly reduced inflammatory-cell influx into the lungs. nih.govPotential to manage inflammatory cell-mediated tissue damage.
Pro-inflammatory Cytokines Reduced protein levels of TNF-α, IL-6, IL-1β, and IL-8 in lung tissue. nih.govMay modulate the cytokine storm associated with acute inflammation.
Signaling Pathways Blocked activation of NF-κB and phosphorylation of JNK. frontiersin.orgSuggests a specific molecular mechanism for its anti-inflammatory effect.
Systemic Effects Attenuated body weight loss associated with LPS-induced illness. nih.govfrontiersin.orgIndicates a potential to reduce the systemic effects of inflammation.

Integration in Materials Science and Nanotechnology (e.g., Biopolymer Synthesis, Coatings)

The integration of galloyl-bis-HHDP-glucose specifically into materials science and nanotechnology is a nascent area with limited direct research documented in publicly available literature. However, its classification as an ellagitannin provides a theoretical basis for potential applications. Tannins, as a class, are known for their ability to precipitate proteins and form complexes with various macromolecules, a property that is foundational to the creation of certain biomaterials.

Potential, though currently speculative, applications could leverage these characteristics. For instance, the multiple hydroxyl groups in the galloyl and HHDP moieties could be involved in cross-linking biopolymers, potentially leading to the formation of hydrogels or functional coatings with antioxidant or antimicrobial properties. The compound's structure could be explored for the surface functionalization of nanoparticles to enhance their biocompatibility or to confer specific bioactive properties. Despite this theoretical potential, there is a clear absence of dedicated studies focusing on the synthesis of polymers or nanomaterials directly incorporating isolated galloyl-bis-HHDP-glucose.

Agricultural and Crop Protection Potential (e.g., Natural Pesticides, Plant Disease Resistance)

This compound has demonstrated clear potential in the field of agriculture and crop protection. Research has identified it as an ellagitannin with distinct phytoprotective effects, particularly against the bacterial pathogen Pseudomonas viridiflava. medchemexpress.comcnreagent.comnordicbiosite.com This suggests its potential use as a component in natural pesticide formulations.

The mechanism of its protective action involves the induction of the plant's own defense systems. medchemexpress.comcnreagent.com Studies in the model plant Arabidopsis thaliana have shown that galloyl-bis-HHDP-glucose can induce the expression of key defense-related genes, such as PDF1.2 and PR1. medchemexpress.comcnreagent.com This activation of innate plant immunity suggests the compound acts as a natural defense elicitor, helping plants to better resist pathogenic attacks. This mode of action is highly sought after in modern agriculture as it can enhance plant resilience without the direct toxicity associated with conventional pesticides.

The table below outlines the observed agricultural and crop protection potential.

Area of PotentialTarget/MechanismSupporting Evidence
Natural Bactericide Exhibits phytoprotective effects against the plant pathogen Pseudomonas viridiflava. medchemexpress.comcnreagent.comnordicbiosite.comDirect evidence of antibacterial activity against a known crop pathogen.
Plant Defense Elicitor Induces the expression of defense genes (PDF1.2, PR1) in Arabidopsis thaliana. medchemexpress.comcnreagent.comShows the ability to stimulate the plant's innate immune response.

Cosmetic Science (Focus on Mechanistic Basis for Skin Health, Not Product Efficacy)

In cosmetic science, the interest in galloyl-bis-HHDP-glucose is based on the mechanistic underpinnings of skin health, namely its antioxidant and anti-inflammatory properties. researchgate.net Plant extracts containing this compound have been used in folk medicine to treat skin conditions like burns, eczema, and acne, and some experimental data points toward potential anti-wrinkle effects. nih.gov

The mechanistic basis for these potential applications lies in its molecular actions. As a potent antioxidant, it can help neutralize reactive oxygen species, which are major contributors to extrinsic skin aging caused by UV radiation and environmental pollutants. researchgate.net Its significant anti-inflammatory capabilities are also highly relevant. researchgate.net By inhibiting pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β, the compound could theoretically help soothe irritated skin and mitigate the chronic low-grade inflammation associated with premature aging. nih.gov These properties suggest that galloyl-bis-HHDP-glucose could be a valuable ingredient in cosmetic formulations aimed at protecting the skin from environmental stressors and maintaining a healthy inflammatory balance.

Bio-inspiration for Novel Compound Design and Drug Discovery Efforts

This compound serves as a valuable source of bio-inspiration for drug discovery and the design of novel compounds. Its well-defined chemical structure and potent, specific biological activities make it an excellent scaffold or lead compound for medicinal chemistry efforts.

The compound's demonstrated anti-inflammatory action, which involves the targeted suppression of the NF-κB and MAPK signaling pathways, presents a clear blueprint for developing new anti-inflammatory drugs. frontiersin.org Its efficacy in animal models of acute lung injury highlights its potential as a starting point for therapies targeting inflammatory disorders. nih.govfrontiersin.org Additionally, research has indicated that extracts rich in galloyl-bis-HHDP-glucose possess antifungal properties against Candida spp., opening another avenue for the design of novel antimycotic agents. researchgate.net The complex polycyclic structure with multiple chiral centers and functional groups offers a unique chemical space for chemists to explore in the synthesis of new therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives in Galloyl Bis Hhdp Glucose Research

Summary of Current Knowledge and Identified Research Gaps

Galloyl-bis-HHDP glucose is a complex hydrolyzable tannin, specifically an ellagitannin, characterized by a central glucose core esterified with both galloyl and hexahydroxydiphenoyl (HHDP) groups. nih.govvulcanchem.com This compound is a significant component of various plant species, including pomegranate (Punica granatum), raspberry (Rubus idaeus), and Sanguisorba officinalis. researchgate.netnih.gov Research has primarily highlighted its potent biological activities, positioning it as a molecule of considerable scientific interest.

Current knowledge demonstrates that this compound possesses significant anti-inflammatory, antioxidant, and phytoprotective properties. researchgate.netmedchemexpress.commedchemexpress.com Preclinical studies, particularly in animal models, have shown its efficacy in mitigating lipopolysaccharide (LPS)-induced acute lung injury. nih.govfrontiersin.org The mechanism underlying its anti-inflammatory effects involves the downregulation of key inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. vulcanchem.comnih.govfrontiersin.orgresearchgate.net

Despite these advancements, significant research gaps remain. The vast majority of studies have been conducted in vitro or in animal models, and there is a pronounced lack of comprehensive human clinical trials to validate these preclinical findings. researchgate.net Consequently, its pharmacological profile and therapeutic efficacy in humans are largely undetermined. nih.govfrontiersin.org Furthermore, while primary mechanisms of action have been identified, a complete understanding of the compound's molecular targets and the full spectrum of its biological activities is yet to be achieved.

Biological ActivityKey Research FindingsReferences
Anti-inflammatoryReduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and neutrophil migration in LPS-induced acute lung injury models. Downregulates NF-κB and JNK signaling pathways. researchgate.netnih.govfrontiersin.orgresearchgate.net
AntioxidantExhibits potent radical scavenging activity. The ortho-dihydroxyl groups in the HHDP moieties are key to neutralizing reactive oxygen species (ROS). vulcanchem.comresearchgate.net
Enzyme InhibitionShows potential for competitive inhibition of α-glucosidase and suppression of pancreatic lipase, suggesting a role in modulating carbohydrate and lipid metabolism. vulcanchem.com
PhytoprotectiveDemonstrates protective effects against plant pathogens like Pseudomonas viridiflava. medchemexpress.commedchemexpress.comcnreagent.com
AntifungalIn silico analysis predicted antifungal effects, with in vitro assays confirming activity against Candida spp. researchgate.net

Challenges in the Comprehensive Study of this compound

The comprehensive investigation of this compound is impeded by several significant challenges that span its sourcing, synthesis, and biological characterization.

Standardization and Isolation : A primary challenge lies in the natural variability of the compound's concentration in plants. The phytochemical composition of plant extracts is influenced by numerous factors, including species, cultivation conditions, climate, and the specific extraction method used, making standardization difficult. researchgate.netnih.gov This variability can lead to inconsistencies in research findings.

Complexity of Chemical Synthesis : The molecular architecture of this compound is highly complex, featuring multiple chiral centers. This stereochemical complexity makes its total chemical synthesis exceptionally challenging. vulcanchem.com Current synthetic strategies often result in modest yields and may face difficulties in achieving the correct stereoisomeric form, which is crucial for biological activity. This hinders the production of the large, pure quantities of the compound needed for extensive preclinical and clinical research. vulcanchem.com

Bioavailability and Pharmacokinetics : Like many large polyphenolic compounds, this compound is presumed to have low oral bioavailability. Its absorption, distribution, metabolism, and excretion (ADME) profile is not well-documented. Understanding its pharmacokinetic properties is essential for interpreting in vivo study results and for any future therapeutic development.

Elucidation of Mechanisms : While studies have implicated major inflammatory pathways like NF-κB, a complete and detailed understanding of the compound's molecular mechanisms is still lacking. Identifying its direct cellular targets and comprehensively mapping its interactions with signaling networks requires sophisticated and resource-intensive investigation.

Strategic Directions for Future Investigations and Innovations

To overcome the existing challenges and fully unlock the potential of this compound, future research should be directed toward several strategic areas.

Human Clinical Trials : There is an urgent and critical need to design and conduct well-controlled human clinical trials. researchgate.net These studies are essential to validate the promising anti-inflammatory and other therapeutic effects observed in preclinical models and to establish a profile of the compound's activity in humans.

Advanced Production Methods : Future efforts should focus on overcoming the supply bottleneck. This includes developing more efficient and stereocontrolled chemical synthesis pathways. vulcanchem.com Furthermore, exploring biotechnological production methods, such as enzymatic synthesis or metabolic engineering in microbial or plant systems, could provide a sustainable and scalable source of the pure compound. vulcanchem.com

Pharmacokinetic and Delivery Systems : Detailed pharmacokinetic studies are required to understand the ADME profile of this compound. To address potential issues with low bioavailability, research into innovative drug delivery systems, such as encapsulation in nanoparticles, is a promising strategy to enhance stability, solubility, and targeted delivery. vulcanchem.com

Expanded Mechanistic and Bioactivity Studies : Broader investigations into the compound's biological activities are warranted. This includes exploring its potential in managing other health conditions, such as metabolic diseases, neurodegenerative disorders, and cancer. researchgate.net The application of advanced 'omics' technologies (e.g., proteomics, metabolomics) can provide deeper insights into its molecular mechanisms of action and help identify novel therapeutic targets.

Standardization and Analytical Methods : The development of robust and validated analytical methods, such as LC-QTOF-MS/MS, is crucial for the accurate quantification and standardization of this compound in plant extracts and biological samples. nih.gov This will ensure greater consistency and comparability of research data across different studies.

Q & A

Basic Research Questions

Q. How is Galloyl-bis-HHDP glucose structurally characterized in natural product research?

  • Methodological Answer : Structural elucidation involves liquid chromatography-mass spectrometry (LC-MS) with negative ion mode to detect the [M–H]⁻ ion at m/z 935, followed by fragmentation analysis. Key fragment ions (e.g., m/z 633 and 301) confirm the presence of galloyl and hexahydroxydiphenoyl (HHDP) moieties. Nuclear magnetic resonance (NMR) spectroscopy further resolves stereochemistry, particularly for distinguishing casuarin/casuarictin isomers .

Q. What are the primary natural sources of this compound, and how are they identified?

  • Methodological Answer : The compound is identified in plant extracts (e.g., Juglans regia) via targeted metabolomics. Samples are prepared using hydroalcoholic extraction, followed by LC-MS/MS with collision-induced dissociation (CID) to match fragmentation patterns against literature databases. Confirmation requires comparison with authentic standards or published spectral libraries .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) at 280 nm is standard. For higher sensitivity, ultra-high-performance LC (UHPLC) with tandem MS quantifies low-abundance isomers. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to guidelines like ICH Q2(R1) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers evaluate the antibacterial mechanisms of this compound against Gram-negative pathogens?

  • Methodological Answer : Use microdilution assays to determine minimum inhibitory concentrations (MICs) against Pseudomonas spp. or E. coli. Combine with fluorescent probes (e.g., SYTOX Green) to assess membrane permeability. For mechanistic insights, perform transcriptomic analysis (RNA-seq) to identify genes downregulated in membrane integrity pathways. Include positive controls (e.g., ciprofloxacin) and statistical models (ANOVA with post-hoc tests) .

Q. What experimental designs address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25–40°C. Monitor degradation via LC-MS at intervals (0, 1, 3, 7 days). Use Arrhenius kinetics to predict shelf life. For oxidative stability, add hydrogen peroxide and quantify residual compound using external calibration curves .

Q. How should contradictions in bioactivity data (e.g., varying MIC values across studies) be analyzed?

  • Methodological Answer : Cross-validate experimental conditions (e.g., bacterial strain source, growth medium, inoculum size). Perform meta-analysis using PRISMA guidelines to assess heterogeneity. If discrepancies persist, conduct isobologram analysis to identify synergistic/antagonistic interactions with co-occurring polyphenols .

Q. What strategies are effective for studying synergistic interactions between this compound and conventional antibiotics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For in vivo models, apply the compound-antibiotic combination in Galleria mellonella infection assays. Validate synergy via time-kill curves and confocal microscopy to visualize bacterial biofilm disruption .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Synthesize analogs via regioselective esterification (e.g., replacing galloyl with caffeoyl groups). Screen derivatives using 3D molecular docking against bacterial targets (e.g., MsbA ATPase). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity changes .

Methodological Considerations

  • Data Reprodubility : Adhere to Good Laboratory Practice (GLP) for biological assays, including SOPs for sample preparation and instrument calibration .
  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to differentiate isomer-specific bioactivities and control batch-to-batch variability in natural extracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.